

# Application Note: Comprehensive Characterization of Cyclododecylamine Hydrochloride

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## Compound of Interest

Compound Name: *Cyclododecylamine hydrochloride*

CAS No.: 55671-95-9

Cat. No.: B3144664

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## Abstract

This application note provides a comprehensive suite of analytical methodologies for the thorough characterization of **Cyclododecylamine hydrochloride** (C<sub>12</sub>H<sub>25</sub>N·HCl). As a key intermediate in various chemical syntheses, its purity, identity, and stability are of paramount importance. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated approaches for ensuring the quality of this compound. Methodologies covered include identification by spectroscopic techniques (FTIR, NMR), purity assessment by chromatographic (GC) and titrimetric methods, and thermal stability analysis (DSC, TGA). Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability.

## Introduction

**Cyclododecylamine hydrochloride** is a primary amine salt with a large, non-polar cyclododecyl group. Its chemical properties make it a valuable building block in the synthesis of pharmaceuticals and specialty chemicals, such as the fungicide Dodemorph.[1] The quality of **Cyclododecylamine hydrochloride** directly impacts the yield, purity, and safety of the final products. Therefore, a multi-faceted analytical approach is required to confirm its identity, quantify its purity (assay), and assess its physical and chemical stability.

This guide is structured to provide a logical workflow for the complete characterization of a **Cyclododecylamine hydrochloride** sample, from initial identification to quantitative assessment and thermal behavior. The methods described are based on established analytical principles and are designed to be self-validating, in alignment with guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **Cyclododecylamine hydrochloride** is essential for selecting and optimizing analytical methods.

Property	Value	Source
CAS Number	55671-95-9	[4]
Molecular Formula	C <sub>12</sub> H <sub>26</sub> ClN	[4]
Molecular Weight	219.80 g/mol	[4]
Appearance	White to off-white crystalline solid	General Knowledge
Melting Point	274-275 °C (for the free base hydrochloride)	[1]
Solubility	Soluble in ethanol	[1]

Note: The free base, Cyclododecylamine (CAS 1502-03-0), is a liquid at room temperature with a melting point of 27-29 °C.[1][5]

## Analytical Characterization Workflow

A comprehensive analysis of **Cyclododecylamine hydrochloride** involves several orthogonal techniques to build a complete quality profile.

Caption: Overall analytical workflow for Cyclododecylamine HCl characterization.

## Identification Methods

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For **Cyclododecylamine hydrochloride**, key absorptions include those from the amine N-H bonds and the alkane C-H bonds. As a primary amine salt, the N-H stretching region is particularly informative.

Expertise & Experience: Primary amines typically show a pair of N-H stretching bands between 3300 and 3500  $\text{cm}^{-1}$ .<sup>[6][7]</sup> In the hydrochloride salt form, these bands are broadened and shifted to a lower frequency (typically 3200-2800  $\text{cm}^{-1}$ ) due to the formation of the  $\text{R-NH}_3^+$  group and hydrogen bonding. The absence of a carbonyl (C=O) peak around 1700  $\text{cm}^{-1}$  is also a key identifying feature.

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.<sup>[8]</sup>
- **Data Acquisition:**
  - **Instrument:** Bruker Invenio-R or equivalent FTIR spectrometer.<sup>[8]</sup>
  - **Range:** 4000-400  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Scans:** Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
- **Data Interpretation:**
  - **N-H Stretch (as  $-\text{NH}_3^+$ ):** Look for a very broad, strong absorption band in the 3200-2800  $\text{cm}^{-1}$  region.
  - **C-H Stretch (Aliphatic):** Strong, sharp peaks between 2950-2850  $\text{cm}^{-1}$ .
  - **N-H Bend (as  $-\text{NH}_3^+$ ):** A medium to strong absorption around 1600-1500  $\text{cm}^{-1}$ .

- C-H Bend: Peaks around  $1465\text{ cm}^{-1}$ .

Expected Absorption Band ( $\text{cm}^{-1}$ )	Assignment	Intensity
3200 - 2800	N-H Stretch (Ammonium Salt)	Strong, Broad
2950 - 2850	C-H Stretch (Aliphatic)	Strong
1600 - 1500	N-H Bend (Ammonium Salt)	Medium-Strong
1465	C-H Bend ( $\text{CH}_2$ )	Medium

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1\text{H}$  NMR identifies the different types of protons and their connectivity, while  $^{13}\text{C}$  NMR identifies the different types of carbon atoms.

Expertise & Experience: For primary amines, the N-H proton signals in  $^1\text{H}$  NMR can be broad and their chemical shift is highly dependent on solvent and concentration.<sup>[9][10]</sup> A key technique is the  $\text{D}_2\text{O}$  exchange, where the addition of deuterium oxide causes the N-H proton signal to disappear, confirming its identity.<sup>[6]</sup> The protons on the carbon adjacent to the nitrogen (the  $\alpha$ -carbon) are deshielded and will appear further downfield.<sup>[10][11]</sup>

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Cyclododecylamine hydrochloride** in a suitable deuterated solvent, such as Methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ) or Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-}\text{d}_6$ ).
- Data Acquisition ( $^1\text{H}$  and  $^{13}\text{C}$ ):
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Solvent:  $\text{CD}_3\text{OD}$  or  $\text{DMSO-}\text{d}_6$ .
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Interpretation:

- $^1\text{H}$  NMR:
  - $-\text{NH}_3^+$  Protons: A broad signal, typically in the range of  $\delta$  7.0-8.5 ppm (in DMSO- $d_6$ ). This signal will disappear upon addition of a drop of  $\text{D}_2\text{O}$ .
  - $\alpha$ -CH Proton: A multiplet around  $\delta$  2.8-3.2 ppm.
  - Cyclododecyl Protons: A complex series of multiplets, typically in the broad range of  $\delta$  1.2-1.8 ppm, representing the bulk of the methylene groups in the ring.
- $^{13}\text{C}$  NMR:
  - $\alpha$ -Carbon: A signal around  $\delta$  45-55 ppm.
  - Cyclododecyl Carbons: A cluster of signals in the aliphatic region, typically  $\delta$  20-35 ppm.

## Purity and Assay Determination

### Assay by Acid-Base Titration

Principle: This is a quantitative method to determine the purity of the amine hydrochloride salt. The hydrochloride salt is weakly acidic and can be titrated with a strong base (e.g., sodium hydroxide) in a non-aqueous medium to prevent interference from atmospheric carbon dioxide and to sharpen the endpoint.

Protocol:

- Reagents:
  - Standardized 0.1 M Sodium Hydroxide (NaOH) in methanol.
  - Solvent: Isopropanol or Ethanol.
  - Indicator: Thymol blue or potentiometric endpoint determination.
- Procedure:
  1. Accurately weigh approximately 200 mg of **Cyclododecylamine hydrochloride** into a 125 mL flask.

2. Dissolve the sample in 50 mL of isopropanol.
  3. Add 2-3 drops of thymol blue indicator or insert the electrodes of a pH meter.
  4. Titrate with standardized 0.1 M methanolic NaOH to the endpoint (color change from yellow to blue for thymol blue, or the inflection point in a potentiometric titration).
  5. Perform a blank titration with 50 mL of the solvent and subtract this volume from the sample titration volume.
- Calculation:
    - $\text{Assay (\%)} = ( (V_{\text{sample}} - V_{\text{blank}}) * M_{\text{NaOH}} * MW ) / ( W_{\text{sample}} * 10 )$
    - Where:
      - $V_{\text{sample}}$  = Volume of NaOH for sample (mL)
      - $V_{\text{blank}}$  = Volume of NaOH for blank (mL)
      - $M_{\text{NaOH}}$  = Molarity of NaOH solution
      - $MW$  = Molecular weight of Cyclododecylamine HCl (219.80 g/mol )
      - $W_{\text{sample}}$  = Weight of sample (mg)

## Chloride Content by Argentometric Titration

Principle: Argentometric titration is a classic method for quantifying halide ions.<sup>[12]</sup> The Mohr method is suitable here, where chloride ions are titrated with a standard solution of silver nitrate ( $\text{AgNO}_3$ ). A chromate indicator is used, which forms a reddish-brown precipitate of silver chromate ( $\text{Ag}_2\text{CrO}_4$ ) only after all the chloride has precipitated as white silver chloride ( $\text{AgCl}$ ), thus signaling the endpoint.<sup>[13][14]</sup>

Protocol:

- Reagents:
  - Standardized 0.1 M Silver Nitrate ( $\text{AgNO}_3$ ).

- Potassium Chromate ( $K_2CrO_4$ ) indicator solution (5% w/v).
- Procedure:
  1. Accurately weigh approximately 150 mg of **Cyclododecylamine hydrochloride** into a 250 mL flask.
  2. Dissolve the sample in 100 mL of deionized water.
  3. Add 1 mL of the  $K_2CrO_4$  indicator solution. The solution will be yellow.
  4. Titrate with standardized 0.1 M  $AgNO_3$ , swirling the flask constantly.
  5. The endpoint is reached when the first permanent appearance of a faint reddish-brown color is observed.
- Calculation:
  - Chloride (%) =  $(V_{AgNO_3} * M_{AgNO_3} * MW_{Cl}) / (W_{sample} * 10)$
  - Where:
    - $V_{AgNO_3}$  = Volume of  $AgNO_3$  titrant (mL)
    - $M_{AgNO_3}$  = Molarity of  $AgNO_3$  solution
    - $MW_{Cl}$  = Atomic weight of Chlorine (35.45 g/mol )
    - $W_{sample}$  = Weight of sample (mg)

## Organic Impurities by Gas Chromatography (GC)

Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. For primary amines like cyclododecylamine, which can exhibit poor peak shape due to their basicity, derivatization is often employed to create a less polar, more thermally stable analyte.<sup>[15][16]</sup> Alternatively, specialized base-deactivated columns can be used.

Expertise & Experience: Direct analysis of long-chain amines can be challenging due to peak tailing on standard GC columns.[17][18] Using a column with a basic stationary phase (e.g., Apiezon L-KOH) or derivatizing the amine with a reagent like trifluoroacetic anhydride (TFAA) significantly improves chromatography.[15][17][19] TFAA converts the primary amine to a stable trifluoroacetamide derivative, which chromatographs well.

Protocol:

- Derivatization (TFAA Method):

1. Dissolve ~10 mg of the sample in 1 mL of a suitable solvent (e.g., Tetrahydrofuran).
2. Add 100  $\mu$ L of trifluoroacetic anhydride (TFAA).
3. Heat at 60 °C for 15 minutes.
4. Cool to room temperature before injection.

- GC Conditions:

Parameter	Condition
Instrument	Agilent GC with FID or equivalent
Column	DB-17ms (or similar mid-polarity), 30 m x 0.25 mm ID, 0.25 $\mu$ m film
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injector	Split/Splitless, 280 °C
Oven Program	150 °C (hold 1 min), ramp at 5 °C/min to 280 °C (hold 10 min)
Detector	FID, 300 °C
Injection Vol.	1 $\mu$ L

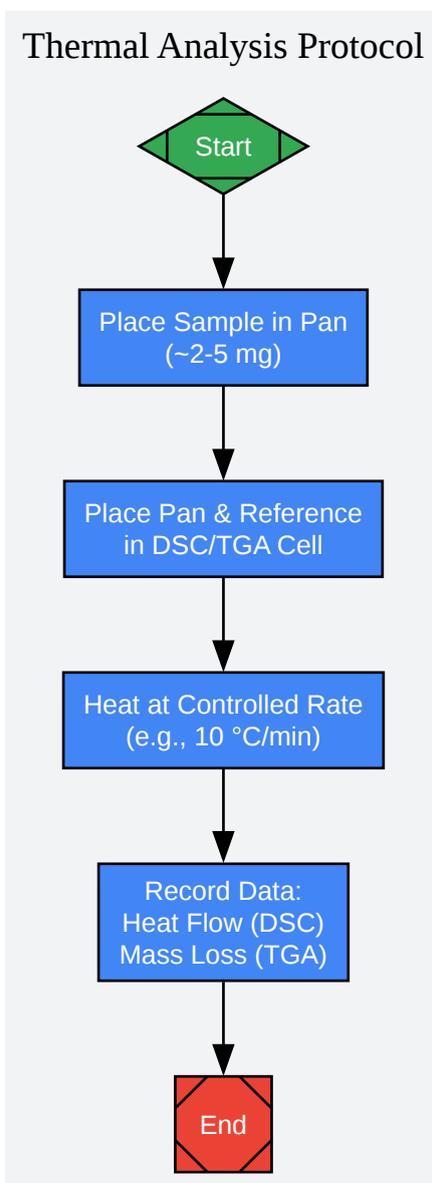
- Data Analysis:

- Identify the main peak corresponding to the derivatized Cyclododecylamine.
- Quantify impurities using area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a validated method with relative response factors for known impurities should be used, as per ICH Q2(R1) guidelines.[\[2\]](#)[\[20\]](#)

## Thermal Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical and chemical changes that occur in a material as a function of temperature. DSC measures heat flow and can determine melting point and other phase transitions, while TGA measures mass loss, indicating decomposition or desolvation.[\[21\]](#)[\[22\]](#)

Expertise & Experience: For a salt, TGA can reveal the temperature at which decomposition begins, often involving the loss of the acid (HCl) followed by the amine.[\[23\]](#)[\[24\]](#)[\[25\]](#) DSC will show a sharp endotherm corresponding to the melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting peak and lowers the melting point.  
[\[26\]](#)



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Caption: Generalized workflow for DSC and TGA experiments.

## Differential Scanning Calorimetry (DSC)

Protocol:

- Instrument: Mettler Toledo DSC or equivalent.

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Conditions:
  - Temperature Range: 30 °C to 300 °C.
  - Heating Rate: 10 °C/min.
  - Atmosphere: Nitrogen purge at 50 mL/min.
- Data Interpretation:
  - Observe the thermogram for a sharp endothermic peak. The peak temperature corresponds to the melting point. A melting point consistent with the reference value (274-275 °C) indicates high purity.

## Thermogravimetric Analysis (TGA)

Protocol:

- Instrument: TA Instruments TGA or equivalent.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Conditions:
  - Temperature Range: 30 °C to 500 °C.
  - Heating Rate: 10 °C/min.
  - Atmosphere: Nitrogen purge at 50 mL/min.
- Data Interpretation:
  - Analyze the TGA curve for mass loss steps. For a pure, anhydrous salt, there should be no significant mass loss until the onset of decomposition. The temperature at which

significant mass loss begins is the decomposition temperature, a measure of thermal stability.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **Cyclododecylamine hydrochloride**. By combining spectroscopic identification (FTIR, NMR), quantitative purity and assay determination (Titration, GC), and thermal analysis (DSC, TGA), a complete and reliable quality profile can be established. Adherence to these protocols will ensure that the material meets the required specifications for its intended use in research, development, and manufacturing.

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